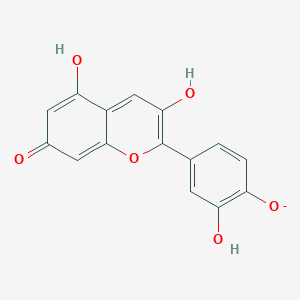

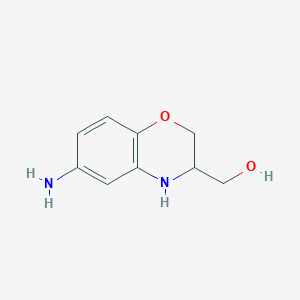

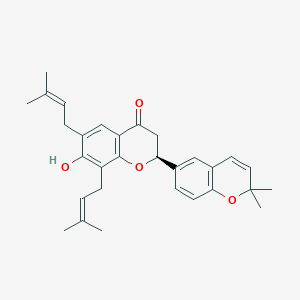

Cyanidin(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyanidin(1-) is an organic anion obtained by selective deprotonation of the 3- and 5-hydroxy groups of cyanidin(1+). It is a conjugate base of a cyanidin cation.

科学的研究の応用

Neuroprotective Effects : Cyanidin has demonstrated potential in protecting nerve cells against toxins, such as Aβ25-35-induced toxicity, which is linked to Alzheimer's disease. It works by decreasing oxidative stress and attenuating apoptosis mediated by different pathways (Thummayot et al., 2018). Additionally, cyanidin protected human neuroblastoma cells from neurotoxicity induced by 1-Methyl-4-Phenylpyridinium, a model of Parkinson's disease (Chen et al., 2018).

Anticancer Properties : Several studies have highlighted cyanidin's anticancer activities. It has shown inhibitory effects on the proliferation, migration, and invasion of renal cell carcinoma lines (Liu et al., 2018). Furthermore, cyanidin has been reported to target various proliferative pathways in different types of cancer, such as breast, liver, lung, prostate, and thyroid cancer (Safdar et al., 2022).

Antioxidant and Anti-aging Effects : Cyanidin exhibits strong antioxidant properties, which contribute to its anti-aging effects. It has been shown to attenuate oxidative stress and prolong the life spans of human cells under stress-induced premature senescence (Choi et al., 2010).

Diabetes Management : Cyanidin and its derivatives have demonstrated significant potential in diabetes management. It inhibits α-glucosidase activity, suggesting a role in controlling postprandial glucose levels (Adisakwattana et al., 2009). Furthermore, cyanidin in liposomal forms has shown promise in treating diabetes mellitus complications (Gharib et al., 2013).

Chemical Analyses and Lipophilicity Enhancement : Cyanidin has been used in the quantitative estimation of metals in fish samples, highlighting its potential in analytical chemistry (Ike et al., 2019). Additionally, enzymatic acylation of cyanidin derivatives enhances their lipophilicity and thermostability, which could be useful in the cosmetic and food industries (Yang et al., 2018).

特性

製品名 |

Cyanidin(1-) |

|---|---|

分子式 |

C15H9O6- |

分子量 |

285.23 g/mol |

IUPAC名 |

4-(3,5-dihydroxy-7-oxochromen-2-yl)-2-hydroxyphenolate |

InChI |

InChI=1S/C15H10O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-6,17-20H/p-1 |

InChIキー |

NIPNPECHKPMAOO-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O)O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

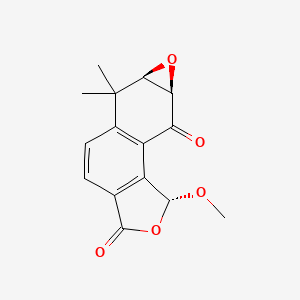

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)

![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)

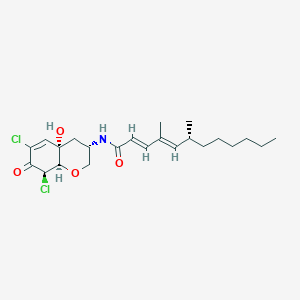

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)

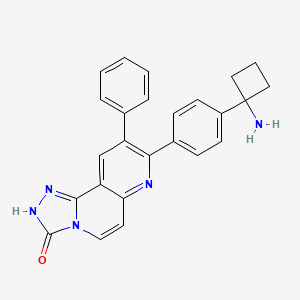

![3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B1262972.png)